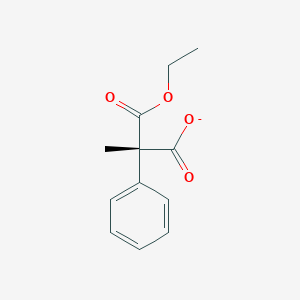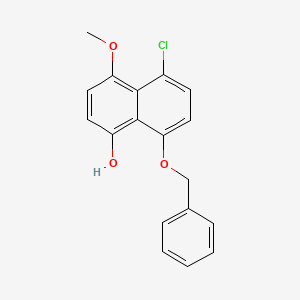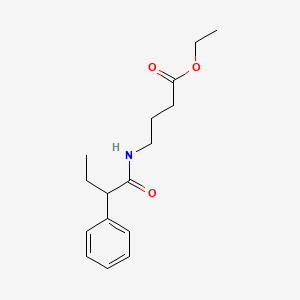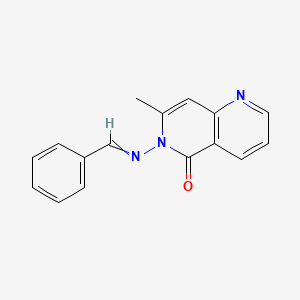![molecular formula C9H10BrNO2 B14392534 Methyl [3-(bromomethyl)phenyl]carbamate CAS No. 88465-55-8](/img/structure/B14392534.png)
Methyl [3-(bromomethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [3-(bromomethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromomethyl group attached to the phenyl ring, which is further connected to a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(bromomethyl)phenyl]carbamate typically involves the bromination of a precursor compound followed by carbamate formation. One common method includes the following steps :
Bromination: The precursor compound, such as ortho-nitrotoluene, undergoes a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride.
Carbamate Formation: The brominated intermediate is then reacted with methyl isocyanate or a similar carbamoylating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carbamate formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Methyl [3-(bromomethyl)phenyl]carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted carbamates or amines.
Oxidation: Alcohols or carboxylic acids.
Reduction: Amines.
科学的研究の応用
Methyl [3-(bromomethyl)phenyl]carbamate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl [3-(bromomethyl)phenyl]carbamate involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on biological molecules, potentially affecting their function. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- Methyl [2-(bromomethyl)phenyl]carbamate
- Methyl [4-(bromomethyl)phenyl]carbamate
- tert-Butyl [3-(bromomethyl)phenyl]carbamate
Uniqueness
Methyl [3-(bromomethyl)phenyl]carbamate is unique due to the specific positioning of the bromomethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
特性
CAS番号 |
88465-55-8 |
|---|---|
分子式 |
C9H10BrNO2 |
分子量 |
244.08 g/mol |
IUPAC名 |
methyl N-[3-(bromomethyl)phenyl]carbamate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H,11,12) |
InChIキー |
USWVJNAOTVHMRV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC=CC(=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)

![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)




![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)



![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)

